molecular formula C13H10ClNO2 B078045 2-((3-Chlorophenyl)amino)benzoic acid CAS No. 13278-36-9

2-((3-Chlorophenyl)amino)benzoic acid

Cat. No.: B078045
CAS No.: 13278-36-9
M. Wt: 247.67 g/mol
InChI Key: OVMWPVYEBVFZHM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that benzoic acid derivatives can interact with various enzymes and proteins . For instance, they can undergo reactions at the benzylic position, typically via an SN1 pathway, via the resonance-stabilized carbocation .

Cellular Effects

It is known that benzoic acid derivatives can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

It is known that benzoic acid derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that benzoic acid derivatives can have various temporal effects, including changes in their effects over time, stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that benzoic acid derivatives can have various dosage effects, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that benzoic acid derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that benzoic acid derivatives can interact with various transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

It is known that benzoic acid derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chlorophenyl)amino)benzoic acid typically involves the reaction of 3-chloroaniline with phthalic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetic acid. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-((3-Chlorophenyl)amino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((3-Chlorophenyl)amino)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((3-Chlorophenyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its observed biological effects. The exact molecular targets and pathways vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a chlorinated phenyl group and a benzoic acid structure. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(3-chloroanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMWPVYEBVFZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70157792
Record name Benzoic acid, 2-((3-chlorophenyl)amino)-
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Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13278-36-9
Record name 2-[(3-Chlorophenyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13278-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(m-Chlorophenyl)anthranilic acid
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Record name 13278-36-9
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Record name Benzoic acid, 2-((3-chlorophenyl)amino)-
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URL https://comptox.epa.gov/dashboard/DTXSID70157792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-[(3-chlorophenyl)amino]
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Record name N-(M-CHLOROPHENYL)ANTHRANILIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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